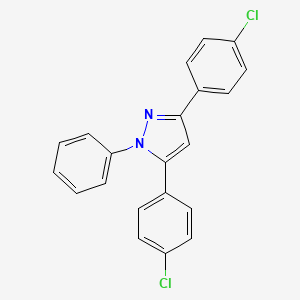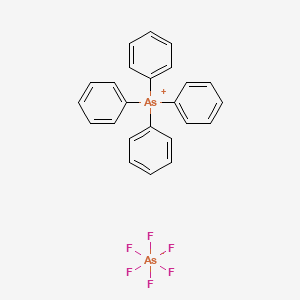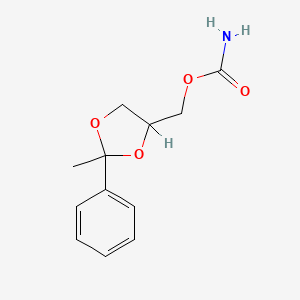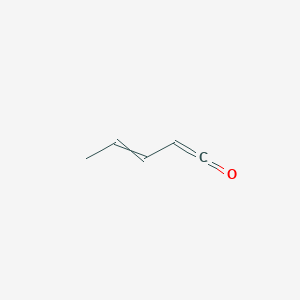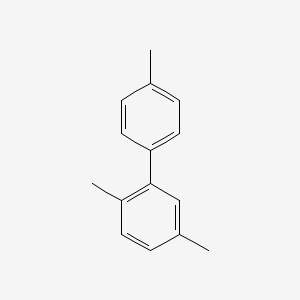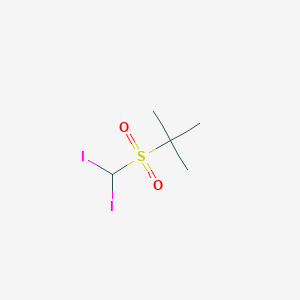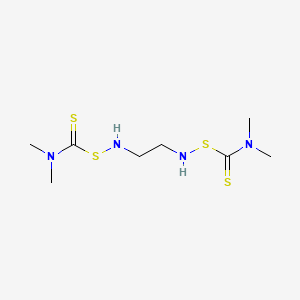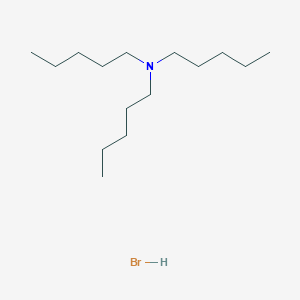
N,N-dipentylpentan-1-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dipentylpentan-1-amine;hydrobromide is a chemical compound with the molecular formula C15H33N·HBr. It is also known as 1-Pentanamine, N,N-dipentyl-, hydrobromide. This compound is a derivative of pentanamine, where two pentyl groups are attached to the nitrogen atom, and it is combined with hydrobromic acid to form the hydrobromide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipentylpentan-1-amine;hydrobromide typically involves the alkylation of pentanamine with pentyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction is usually performed in an organic solvent such as ethanol or methanol. The resulting N,N-dipentylpentan-1-amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dipentylpentan-1-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide, cyanide, or alkoxide ions can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-dipentylpentan-1-amine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: It may be investigated for its potential pharmacological properties and therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N-dipentylpentan-1-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dipentylpentan-1-amine: The parent amine without the hydrobromide salt.
N,N-dimethylpentan-1-amine: A similar compound with methyl groups instead of pentyl groups.
N,N-diethylpentan-1-amine: A similar compound with ethyl groups instead of pentyl groups.
Uniqueness
N,N-dipentylpentan-1-amine;hydrobromide is unique due to the presence of two long-chain pentyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
37026-87-2 |
|---|---|
Formule moléculaire |
C15H34BrN |
Poids moléculaire |
308.34 g/mol |
Nom IUPAC |
N,N-dipentylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C15H33N.BrH/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3;/h4-15H2,1-3H3;1H |
Clé InChI |
ZITJUWHGMSWHOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)CCCCC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


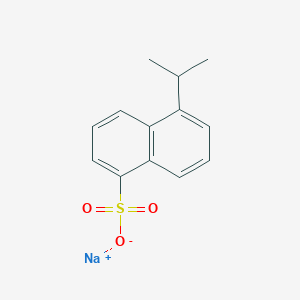
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
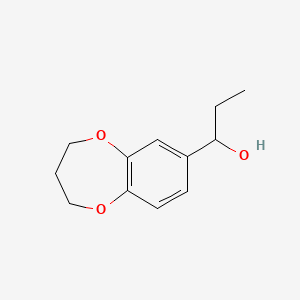
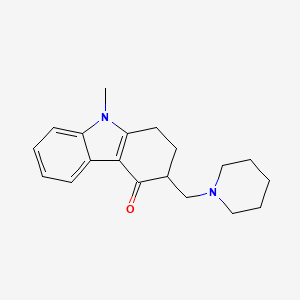
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
